Flumizole

Übersicht

Beschreibung

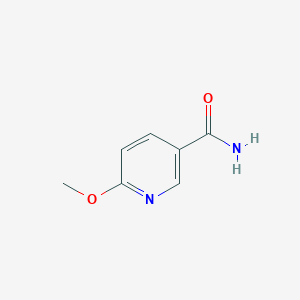

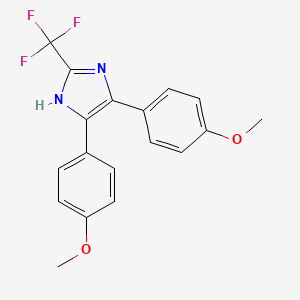

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory properties. It functions by inhibiting the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory process . The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and two methoxyphenyl groups attached to an imidazole ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flumizole is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent substitution reactions. The key steps include:

Formation of the Imidazole Ring: The imidazole ring is typically formed through the condensation of glyoxal with ammonia and formaldehyde.

Substitution Reactions: The trifluoromethyl group and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high purity and yield, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: this compound is known to undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong bases like sodium hydride and solvents like dimethyl sulfoxide are often employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Flumizol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen von Trifluormethyl- und Methoxyphenylgruppen auf die chemische Reaktivität zu untersuchen.

Biologie: Untersucht auf seine entzündungshemmenden Eigenschaften und potenziellen Auswirkungen auf zelluläre Signalwege.

Medizin: Als potenzieller Therapeutika für entzündliche Erkrankungen wie Arthritis untersucht.

Industrie: Wird bei der Entwicklung neuer NSAR und verwandter Verbindungen eingesetzt.

5. Wirkmechanismus

Flumizol übt seine Wirkung aus, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Umwandlung von Arachidonsäure in Prostaglandine beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX reduziert Flumizol die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Die molekularen Ziele umfassen die COX-1- und COX-2-Enzyme, wobei eine höhere Selektivität für COX-2 besteht .

Ähnliche Verbindungen:

Ibuprofen: Ein weiteres NSAR, das COX-Enzyme hemmt, aber eine andere chemische Struktur hat.

Diclofenac: Ein starkes NSAR mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Naproxen: Ein NSAR mit einer längeren Halbwertszeit im Vergleich zu Flumizol.

Einzigartigkeit von Flumizol: Die einzigartige Kombination von Trifluormethyl- und Methoxyphenylgruppen in Flumizol trägt zu seinem besonderen pharmakologischen Profil bei. Diese strukturellen Merkmale verbessern seine entzündungshemmende Potenz und Selektivität für COX-2, wodurch es zu einer wertvollen Verbindung bei der Entwicklung neuer Therapeutika wird .

Wirkmechanismus

Flumizole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, with a higher selectivity for COX-2 .

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.

Diclofenac: A potent NSAID with a similar mechanism of action but different pharmacokinetic properties.

Naproxen: An NSAID with a longer half-life compared to Flumizole.

Uniqueness of this compound: this compound’s unique combination of trifluoromethyl and methoxyphenyl groups contributes to its distinct pharmacological profile. These structural features enhance its anti-inflammatory potency and selectivity for COX-2, making it a valuable compound in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYFPDBMMYUPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190204 | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36740-73-5 | |

| Record name | Flumizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

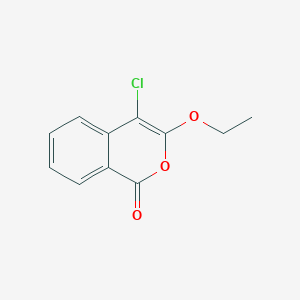

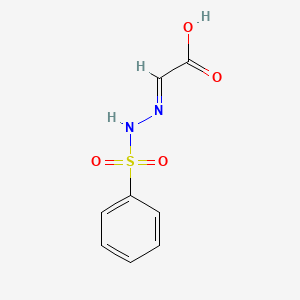

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.